molecular formula C8H6FN3O4S B6244369 4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate CAS No. 2411311-33-4

4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate

Cat. No.: B6244369
CAS No.: 2411311-33-4
M. Wt: 259.2
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Description

4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of a hydrazide with a carboxylic acid chloride in the presence of a base can yield the oxadiazole ring.

    Introduction of the Amino Group: The amino group can be introduced by the reduction of a nitro group or by the substitution of a halogen atom with an amine.

    Sulfurylation and Fluoridation: The final step involves the introduction of the sulfurofluoridate group. This can be achieved by reacting the oxadiazole derivative with sulfuryl fluoride (SO2F2) under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom in the sulfurofluoridate group can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The sulfurofluoridate group can be hydrolyzed to form sulfonic acid derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., nitric acid), reducing agents (e.g., hydrogen gas with a catalyst), nucleophiles (e.g., amines, thiols), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for drug development, particularly for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: It can be explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate can be compared with other oxadiazole derivatives, such as:

    5-amino-1,3,4-oxadiazole-2-thiol: This compound has a thiol group instead of the sulfurofluoridate group and is known for its antioxidant and anticancer properties.

    2-amino-1,3,4-oxadiazole: This simpler oxadiazole derivative lacks the phenyl and sulfurofluoridate groups and is used as a building block in organic synthesis.

    5-nitro-1,3,4-oxadiazole: This compound has a nitro group instead of the amino group and is known for its explosive properties.

The uniqueness of this compound lies in its combination of the oxadiazole ring, amino group, and sulfurofluoridate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2411311-33-4

Molecular Formula

C8H6FN3O4S

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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